molecular formula C15H15N5O3S B10997976 6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10997976
M. Wt: 345.4 g/mol
InChI Key: VIJBHZBHHBNRDK-UHFFFAOYSA-N
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Description

This compound features a fused oxazolo[5,4-b]pyridine core substituted with a cyclopropyl group at position 6 and a methyl group at position 2. The carboxamide side chain is linked to a (2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene moiety.

Properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

6-cyclopropyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N5O3S/c1-7-12-9(5-10(8-3-4-8)16-14(12)23-20-7)13(21)17-15-19-18-11(24-15)6-22-2/h5,8H,3-4,6H2,1-2H3,(H,17,19,21)

InChI Key

VIJBHZBHHBNRDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN=C(S4)COC

Origin of Product

United States

Biological Activity

The compound 6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of the Compound

This compound belongs to a class of heterocyclic compounds that incorporate thiadiazole and oxazole moieties. The structural complexity suggests potential interactions with various biological targets, making it a candidate for therapeutic applications in areas such as oncology and inflammation.

Research indicates that compounds containing thiadiazole and oxazole rings can exhibit diverse biological activities. The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of TRPC6 Channels : Similar compounds have been identified as inhibitors of Transient Receptor Potential Channel 6 (TRPC6), which is implicated in various pathophysiological conditions including cardiac hypertrophy and renal diseases. Inhibition of TRPC6 activity may lead to therapeutic benefits in conditions such as nephrotic syndrome and pulmonary hypertension .
  • Antiproliferative Effects : Studies on related thiadiazole derivatives have shown significant antiproliferative effects against cancer cell lines. The mechanism is believed to involve the inhibition of specific transcription factors and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Antimicrobial Activity

Compounds similar to the one have been evaluated for their antimicrobial properties. In vitro studies have shown:

  • Antibacterial Activity : Compounds exhibited good activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 µg/mL .
  • Antifungal Activity : Moderate antifungal activity was noted with MIC values between 31.25 and 62.5 µg/mL .

Anticancer Activity

The antiproliferative effects were assessed on various human cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)2.44
Compound BMCF-7 (Breast)29.16
Compound CMCF-7 (Breast)62.16

The data indicate that modifications to the structure significantly influence potency, with certain substitutions enhancing cytotoxicity .

Case Studies

Recent studies have highlighted the effectiveness of thiadiazole derivatives in treating specific diseases:

  • Nephrotic Syndrome : Inhibitors of TRPC6 have shown promise in reducing symptoms associated with nephrotic syndrome through modulation of renal function .
  • Cancer Treatment : Thiadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells by targeting signaling pathways involved in cell survival .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, a related compound was tested against various cancer cell lines at the National Cancer Institute (NCI) and demonstrated notable activity against leukemic cells . The mechanism of action often involves the inhibition of hypoxia-inducible factors (HIF), which play a critical role in tumor progression and metastasis.

Antimicrobial Properties

Thiadiazole derivatives have shown promising antimicrobial activity. Research indicates that compounds containing the thiadiazole moiety can inhibit the growth of various bacteria and fungi . This property makes them potential candidates for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

Compounds similar to the one have been investigated for their anti-inflammatory properties. Some studies suggest that they may act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LO), enzymes involved in inflammatory processes . This dual inhibition could lead to effective treatments for inflammatory diseases.

Neuroprotective Effects

Emerging research suggests that certain thiadiazole derivatives may offer neuroprotective benefits by modulating pathways involved in neurodegenerative diseases . The ability to cross the blood-brain barrier enhances their therapeutic potential in treating conditions like Alzheimer's disease.

Case Study 1: Anticancer Screening

A series of thiadiazole derivatives were synthesized and screened for anticancer activity. Among them, one derivative demonstrated significant selectivity toward leukemic cancer cell lines, leading to its designation as NSC D-754956/1 by the NCI. This compound exhibited IC50 values indicating potent inhibition of cell proliferation .

Case Study 2: Antimicrobial Testing

In a study focusing on antimicrobial efficacy, several thiadiazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that certain compounds inhibited bacterial growth significantly, suggesting their potential as lead candidates for antibiotic development .

Case Study 3: Inflammation Models

Research involving animal models of inflammation demonstrated that specific thiadiazole derivatives effectively reduced markers of inflammation when administered orally. These findings support further exploration into their clinical applications for treating inflammatory conditions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Similar Compounds:

5-(3-Methoxypropyl)-2-Phenyl-N-{2-[6-(1-Pyrrolidinylmethyl)[1,3]Thiazolo[5,4-b]Pyridin-2-Yl]Phenyl}-1,3-Thiazole-4-Carboxamide ():

  • Shares a thiazolo[5,4-b]pyridine core but differs in substituents (phenyl, methoxypropyl, pyrrolidinylmethyl).
  • Higher molecular weight (722.93 g/mol vs. ~500 g/mol for the target compound) due to bulkier substituents.

Triazolothiadiazoles (Evidences 2, 4, 5):

  • Compounds like 3-(3-pyridyl)-6-substituted-s-triazolo[3,4-b]thiadiazoles exhibit vasodilatory activity .
  • Substituents such as alkyl or aryl groups enhance lipophilicity and electron-withdrawing effects, improving membrane permeability .

Thiadiazine Derivatives ():

  • 3-Substituted-6-(4-chlorophenyl)-7-(1H-1,2,4-triazol-1-yl)-thiadiazines show moderate antibacterial activity.

Target Compound’s Unique Features:

  • The oxazolo[5,4-b]pyridine core may offer greater metabolic stability compared to thiazolo or triazolo systems due to reduced susceptibility to enzymatic degradation.

Challenges and Limitations

  • Bioactivity Data Gaps: Limited experimental data exist for the target compound, unlike well-studied triazolothiadiazoles .
  • Synthetic Complexity: The oxazolo-pyridine-thiadiazole scaffold requires precise regioselective reactions, increasing production costs compared to simpler triazolo systems.

Q & A

Q. What synthetic strategies are optimal for constructing the thiadiazole-ylidene moiety in this compound?

The thiadiazole-ylidene group can be synthesized via cyclocondensation reactions using Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) with appropriate amines. For example, reactions between 2-aminopyridine derivatives and Appel salt under basic conditions (e.g., NaHCO₃ or Et₃N) yield stable dithiazolylidene intermediates. The elimination of HCl is facilitated by the pyridyl nitrogen’s coordination with sulfur atoms in the dithiazole ring, as observed in similar systems . Optimization of base selection (e.g., weaker bases for pH-sensitive intermediates) and reaction time (typically 6–12 hours) is critical to suppress side reactions like over-oxidation .

Q. How can the oxazolo[5,4-b]pyridine core be characterized spectroscopically?

Key characterization methods include:

  • ¹H/¹³C NMR : Distinct signals for cyclopropyl (δ ~1.0–1.5 ppm, multiplet) and methoxymethyl (δ ~3.3 ppm, singlet for OCH₃) groups. The thiadiazole-ylidene proton appears as a deshielded singlet (δ ~8.5–9.5 ppm) due to conjugation .
  • IR Spectroscopy : Stretching vibrations for C=N (1650–1680 cm⁻¹) and C=O (1700–1750 cm⁻¹) confirm the oxazole and carboxamide functionalities .
  • Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic patterns for sulfur-containing fragments (e.g., thiadiazole at m/z 119–121) .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in cyclocondensation yields for similar heterocyclic systems?

Discrepancies in yields often arise from electronic effects of substituents. For instance, electron-donating groups (e.g., methoxymethyl) enhance nucleophilicity at the pyridine nitrogen, promoting cyclization. Conversely, steric hindrance from cyclopropyl groups may reduce reactivity. A 2021 study on oxazolo-pyridine derivatives reported a 15–20% yield drop when bulky substituents were introduced at the 3-position . Computational DFT studies (e.g., Fukui indices) can predict reactive sites and guide substituent selection .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies of analogous thiadiazole derivatives show:

  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the thiadiazole ring, forming sulfonic acid byproducts.
  • Neutral/Basic Conditions (pH 7–9) : Degradation via oxidation of the methoxymethyl group to formaldehyde (detectable via GC-MS) .
  • Thermal Stability : Decomposition above 150°C, with TGA-DSC revealing endothermic peaks correlating with cyclopropyl ring opening .

Methodological Challenges

Q. What analytical techniques resolve ambiguities in tautomeric forms of the thiadiazole-ylidene group?

X-ray crystallography is definitive for tautomer identification. For example, a 2011 study confirmed the (2E)-configuration of similar dithiazolylidenes via single-crystal analysis, showing planar geometry and bond lengths consistent with delocalized π-electrons . Alternatively, ¹⁵N NMR can distinguish tautomers by chemical shifts (δ ~250–300 ppm for imine-type nitrogens) .

Q. How can computational modeling predict biological target interactions for this compound?

Molecular docking (e.g., AutoDock Vina) with homology-modeled enzymes (e.g., bacterial dihydrofolate reductase) can identify binding poses. A 2020 study on pyrazole-thiadiazole hybrids used MD simulations to validate hydrogen bonding between the carboxamide and Arg-98 residue (binding energy: −9.2 kcal/mol) .

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